molecular formula C24H27Cl2NO3 B12207403 (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12207403
M. Wt: 448.4 g/mol
InChI Key: BVRMDAIBQYJEHH-XKZIYDEJSA-N
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Description

The compound (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran core, a dibutylamino group, and a dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Dibutylamino Group: This step involves the alkylation of the benzofuran core with dibutylamine under basic conditions.

    Addition of the Dichlorobenzylidene Moiety: The final step involves the condensation of the intermediate with 2,4-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The dichlorobenzylidene moiety can be reduced to a dichlorobenzyl group.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dichlorobenzyl derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways.

    Pathways Involved: It may modulate pathways related to inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific structural features and the potential for diverse applications in multiple fields.

Properties

Molecular Formula

C24H27Cl2NO3

Molecular Weight

448.4 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H27Cl2NO3/c1-3-5-11-27(12-6-4-2)15-19-21(28)10-9-18-23(29)22(30-24(18)19)13-16-7-8-17(25)14-20(16)26/h7-10,13-14,28H,3-6,11-12,15H2,1-2H3/b22-13-

InChI Key

BVRMDAIBQYJEHH-XKZIYDEJSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O

Origin of Product

United States

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